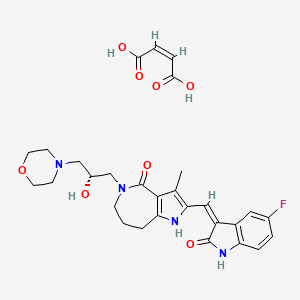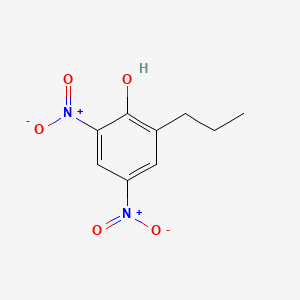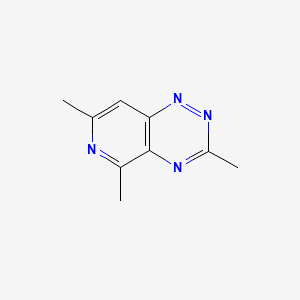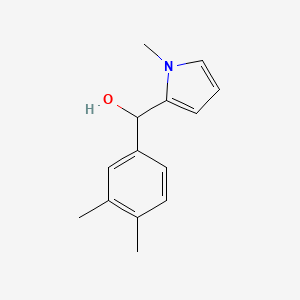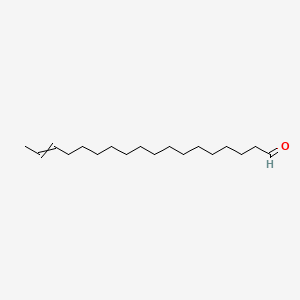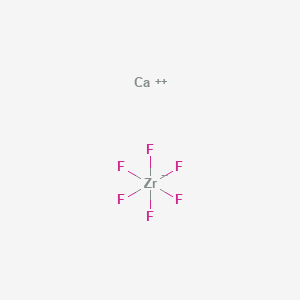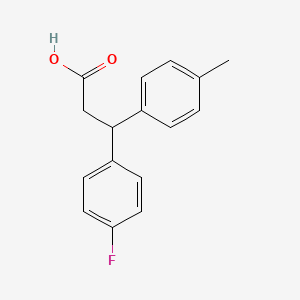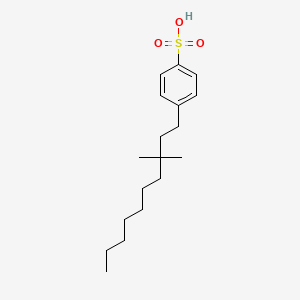
Bis(isopropylammonium) sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(isopropylammonium) sulphate: is an organic compound with the molecular formula C6H20N2O4S. It is a sulfate salt formed by the combination of two isopropylammonium cations and one sulfate anion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(isopropylammonium) sulphate typically involves the reaction of isopropylamine with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(CH3)2CHNH2+H2SO4→[(CH3)2CHNH3]2SO4
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(isopropylammonium) sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The isopropylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted ammonium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(isopropylammonium) sulphate is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions. Its unique properties make it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is used in the study of enzyme kinetics and protein interactions. It can also be employed in the preparation of buffer solutions for biochemical assays .
Medicine: Its ability to form stable salts with various active pharmaceutical ingredients makes it a useful excipient .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an additive in certain manufacturing processes .
Wirkmechanismus
The mechanism by which bis(isopropylammonium) sulphate exerts its effects depends on its specific application. In chemical reactions, it may act as a catalyst or reactant, facilitating the formation of desired products. In biological systems, it can interact with proteins and enzymes, affecting their activity and stability. The molecular targets and pathways involved vary based on the context of its use .
Vergleich Mit ähnlichen Verbindungen
Ammonium sulphate: A common inorganic salt used in fertilizers and industrial applications.
Isopropylammonium chloride: An organic salt with similar properties but different applications.
Bis(trimethylammonium) sulphate: Another organic sulfate salt with distinct chemical properties.
Uniqueness: Bis(isopropylammonium) sulphate is unique due to its specific combination of isopropylammonium cations and sulfate anion, which imparts distinct chemical and physical properties. Its versatility in various applications, from organic synthesis to biological research, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
64346-44-7 |
|---|---|
Molekularformel |
C6H20N2O4S |
Molekulargewicht |
216.30 g/mol |
IUPAC-Name |
propan-2-ylazanium;sulfate |
InChI |
InChI=1S/2C3H9N.H2O4S/c2*1-3(2)4;1-5(2,3)4/h2*3H,4H2,1-2H3;(H2,1,2,3,4) |
InChI-Schlüssel |
VJDPRIDCVIEIRE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH3+].CC(C)[NH3+].[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


